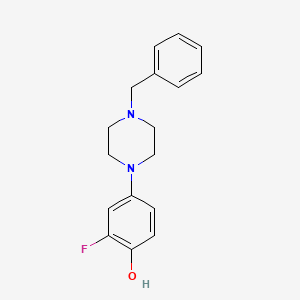

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Übersicht

Beschreibung

Benzylpiperazine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They often contain a benzyl group attached to a piperazine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzyl group attached to a piperazine ring . The exact structure would depend on the specific substituents and their positions on the molecule.Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on their specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, the compound 4-(4-Benzylpiperazin-1-yl)aniline has a molecular weight of 267.37 .Wissenschaftliche Forschungsanwendungen

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol has been studied for its potential use in drug design. It has been used to design new drugs with improved pharmacological properties, such as increased solubility and improved bioavailability. This compound has also been studied for its potential use in drug delivery, as it has been found to be a suitable carrier for drugs. Additionally, this compound has been studied for its potential use as an enzyme inhibitor.

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol are carbonic anhydrases (CA) . Carbonic anhydrases are a large group of metalloenzymes expressed in higher vertebrates, including humans . They catalyze the reversible hydration reaction of CO2 and thus regulate many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . The inhibitory potential of synthesized compounds against human CAI and CAII was evaluated . The compound fits nicely in the active site of CAII and it interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .

Biochemical Pathways

The inhibition of carbonic anhydrases affects the reversible hydration reaction of CO2, which is a crucial biochemical pathway . This reaction is fundamental to many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .

Result of Action

The result of the action of this compound is the inhibition of carbonic anhydrases, which leads to changes in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol has several advantages for use in lab experiments. It is a small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable, making it difficult to store for long periods of time.

Zukünftige Richtungen

The potential future directions for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol are numerous. It could be used in drug design to create new drugs with improved pharmacological properties. Additionally, it could be studied further for its potential use in drug delivery and enzyme inhibition. It could also be used to develop new biochemical and physiological assays. Finally, further research could be conducted to explore the mechanism of action of this compound and to optimize its synthesis.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHXCVNWMFVYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)

![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)

![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)

![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)

![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)

![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)